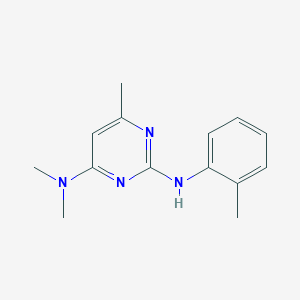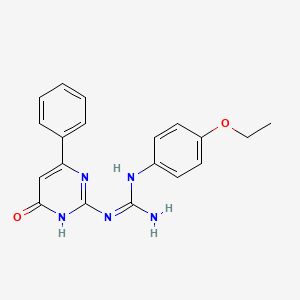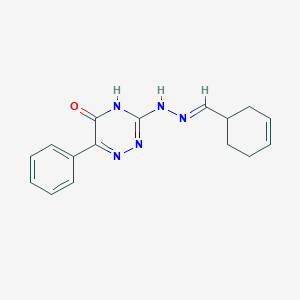
N~4~,N~4~,6-trimethyl-N~2~-(2-methylphenyl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~,N~4~,6-trimethyl-N~2~-(2-methylphenyl)pyrimidine-2,4-diamine, commonly known as TMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. TMP belongs to the class of pyrimidine derivatives and has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of TMP is not fully understood. However, studies have suggested that TMP exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and immune response. TMP has been shown to inhibit the activity of protein kinases, such as PI3K and Akt, which are involved in cell proliferation and survival. TMP has also been found to inhibit the activation of NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
TMP has been shown to have various biochemical and physiological effects. TMP has been found to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. TMP has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In addition, TMP has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMP has several advantages for lab experiments. It is easy to synthesize and has high yields and purity. TMP is also stable under various conditions and has a long shelf life. However, TMP has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation. In addition, TMP has low bioavailability and requires high doses for its therapeutic effects.
Direcciones Futuras
There are several future directions for the study of TMP. One of the potential areas of research is the development of more efficient synthesis methods for TMP. Another area of research is the identification of the precise mechanism of action of TMP. Further studies are also needed to investigate the potential therapeutic applications of TMP in other diseases, such as neurodegenerative disorders and cardiovascular diseases. In addition, the development of more potent and selective analogs of TMP is an area of interest for medicinal chemists.
Conclusion:
In conclusion, TMP is a promising compound that has potential therapeutic applications in various diseases. The synthesis method of TMP is well established, and its scientific research application has been extensively studied. The mechanism of action of TMP is not fully understood, but studies have suggested that it exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and immune response. TMP has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of TMP, and further research is needed to fully explore its potential therapeutic applications.
Métodos De Síntesis
TMP can be synthesized using various methods, including the reaction of 2,4-diaminopyrimidine with 2-methylphenyl isocyanate in the presence of trimethylamine. Another method involves the reaction of 2,4-dichloropyrimidine with 2-methylphenylamine in the presence of trimethylamine. Both methods result in the formation of TMP with high yields and purity.
Aplicaciones Científicas De Investigación
TMP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. TMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TMP has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, TMP has been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
4-N,4-N,6-trimethyl-2-N-(2-methylphenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-10-7-5-6-8-12(10)16-14-15-11(2)9-13(17-14)18(3)4/h5-9H,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXCDSXMERALRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC(=N2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6119200.png)
![3-chloro-N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6119211.png)
![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine](/img/structure/B6119217.png)

![4-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-cyclohexyl-2-piperazinone](/img/structure/B6119230.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6119261.png)
![2-[(2,3-dichlorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6119265.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine](/img/structure/B6119275.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6119304.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6119305.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6119307.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-pyridinylmethyl)-3-piperidinamine](/img/structure/B6119312.png)
![2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6119318.png)